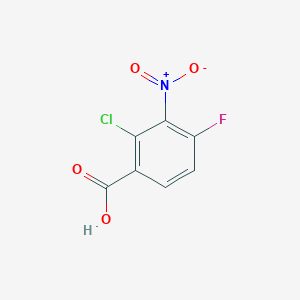

2-Chloro-4-fluoro-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFNO4 |

|---|---|

Molecular Weight |

219.55 g/mol |

IUPAC Name |

2-chloro-4-fluoro-3-nitrobenzoic acid |

InChI |

InChI=1S/C7H3ClFNO4/c8-5-3(7(11)12)1-2-4(9)6(5)10(13)14/h1-2H,(H,11,12) |

InChI Key |

UWMQDFSOLROBQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 2 Chloro 4 Fluoro 3 Nitrobenzoic Acid

Established and Emerging Synthetic Routes to 2-Chloro-4-fluoro-3-nitrobenzoic Acid

The preparation of this compound can be approached through several synthetic routes, each with distinct starting materials and reaction sequences. These pathways are designed to navigate the challenges of achieving the specific 1,2,3,4-substitution pattern.

A common strategy for synthesizing complex benzoic acids involves starting with a less functionalized aromatic precursor, such as a substituted toluene (B28343), and building the desired molecule through a sequence of reactions. For instance, a plausible route begins with 2-chloro-4-fluorotoluene (B151448). This precursor can undergo photochlorination to convert the methyl group into a trichloromethyl group, yielding 2-chloro-4-fluorobenzotrichloride (B1592118). patsnap.comgoogle.com This intermediate is then subjected to nitration. The final step is the hydrolysis of the trichloromethyl group to the carboxylic acid. google.com This multi-step approach allows for the sequential introduction of functional groups, although it requires careful control of reaction conditions at each stage to manage yields and byproducts. google.com

An alternative multi-step pathway could start from a different precursor, such as o-methylphenol. A synthetic route for the related isomer 2-fluoro-3-nitrobenzoic acid begins with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, a fluorination reaction to yield 2-fluoro-3-nitrotoluene, and finally, oxidation of the methyl group to the carboxylic acid. wipo.int This highlights a strategy of building complexity through a series of halogenation, nitration, and oxidation steps.

A direct and common approach to synthesizing nitrobenzoic acids is the electrophilic nitration of a corresponding benzoic acid derivative. In this case, the logical precursor is 2-chloro-4-fluorobenzoic acid. xieshichem.comguidechem.com The nitration of this substrate is typically carried out using a mixture of a nitrating agent, such as fuming nitric acid or concentrated nitric acid, and a strong acid catalyst like concentrated sulfuric acid. wipo.intchemicalbook.comchemicalbook.com

The primary challenge in this route is achieving regioselectivity. The carboxyl group (-COOH) is a meta-directing deactivator, while the chloro (-Cl) and fluoro (-F) groups are ortho-, para-directing deactivators. The interplay of these directing effects means that the nitration of 2-chloro-4-fluorobenzoic acid can lead to a mixture of isomers. The main products are often 2-chloro-4-fluoro-5-nitrobenzoic acid and the desired this compound. wipo.int Controlling the reaction temperature is crucial; reactions are often conducted at low temperatures (e.g., 0°C to room temperature) to minimize the formation of unwanted byproducts, such as dinitro compounds. wipo.intchemicalbook.com The separation of the desired 3-nitro isomer from other products can be a significant challenge in this synthetic approach. orgsyn.org

| Starting Material | Reagents | Key Products | Reference |

| 2-Chloro-4-fluorobenzoic acid | Fuming Nitric Acid, Sulfuric Acid | This compound, 2-Chloro-4-fluoro-5-nitrobenzoic acid | wipo.int |

| 2-Chloro-6-fluorobenzoic acid | Nitric Acid, Sulfuric Acid | 2-Chloro-6-fluoro-3-nitro-benzoic acid | chemicalbook.com |

Functional group interconversion (FGI) provides versatile strategies for synthesizing highly substituted aromatics. This can involve, for example, the conversion of an amine via diazotization or the oxidation of an alkyl or acetyl group. A synthetic pathway for an isomer, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, utilizes 2,4-dichloro-5-fluoro acetophenone as a starting material. This compound is reacted with fuming nitric acid in concentrated sulfuric acid, which accomplishes both nitration of the ring and oxidation of the acetyl group to a carboxylic acid in a single pot. google.com This demonstrates a powerful FGI where an acetyl group, which is a meta-director, guides the nitration before being converted to the final carboxyl group.

Another FGI approach involves the hydrolysis of a nitrile. A multi-step synthesis for the isomeric 4-chloro-2-nitrobenzoic acid involves the SNAr (Nucleophilic Aromatic Substitution) reaction of a precursor with potassium cyanide (KCN) to introduce a nitrile group, which is subsequently hydrolyzed to the carboxylic acid. quora.com Such strategies, while potentially longer, can offer better control over regiochemistry by leveraging different functional groups and reaction types.

Comparative Analysis of Synthetic Pathways with Isomeric Nitrobenzoic Acids

The synthesis of a specific isomer like this compound is often understood by comparing it with the synthesis of other nitrobenzoic acids. The choice of strategy—whether to nitrate before or after establishing the carboxylic acid function—is a critical decision that profoundly impacts the outcome.

This synthetic design involves introducing the nitro group onto an aromatic ring that bears an alkyl or trihalomethyl side chain, which is later converted into the carboxylic acid.

Nitration of Toluene Derivatives: When a substituted toluene (e.g., 2-chloro-4-fluorotoluene) is nitrated, the methyl group (-CH3) acts as an activating, ortho-, para-director. cerritos.edu This directs the incoming nitro group to positions ortho or para to the methyl group. After nitration, the methyl group is oxidized to a carboxylic acid using strong oxidizing agents. wikipedia.orggoogle.comresearchgate.net This approach is advantageous if the desired position for the nitro group aligns with the directing effect of the methyl group.

Nitration of Benzotrichloride Derivatives: The trichloromethyl group (-CCl3) is a deactivating, meta-director. orgsyn.org Therefore, nitrating a substituted benzotrichloride directs the nitro group to a meta position. Following nitration, the -CCl3 group can be readily hydrolyzed to a carboxylic acid (-COOH), often with water or in the presence of a catalyst. google.comresearchgate.netwikipedia.org A key advantage of this pathway is that the starting material, 2-chloro-4-fluorobenzotrichloride, is a liquid and can be easier to handle than the solid benzoic acid precursor. google.com However, the nitration of a deactivated ring requires harsh conditions. google.com

The fundamental difference between these two approaches and the direct nitration of a benzoic acid lies in the directing effects of the key functional group.

| Precursor Group | Directing Effect | Subsequent Step | Advantage/Disadvantage |

| -COOH (Carboxylic Acid) | Meta-directing, Deactivating | Direct Nitration | Direct route, but can lead to isomer mixtures. |

| -CH3 (Methyl) | Ortho, Para-directing, Activating | Oxidation | Favorable for ortho/para nitration; oxidation step required. |

| -CCl3 (Trichloromethyl) | Meta-directing, Deactivating | Hydrolysis | Favorable for meta nitration; hydrolysis step required. |

The final step in many syntheses of aromatic carboxylic acids is an oxidation or hydrolysis reaction. The choice of method depends on the precursor available.

Oxidation of Alkylbenzenes: The side-chains of alkylbenzenes can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or nitric acid (HNO3) under vigorous conditions. geeksforgeeks.orglibretexts.orgjove.combritannica.combyjus.com This method is robust and widely applicable, converting primary and secondary alkyl groups into the -COOH group, irrespective of the side chain's length. byjus.com

Hydrolysis of Benzotrichlorides: Benzotrichloride derivatives are readily hydrolyzed to their corresponding benzoic acids. researchgate.net This reaction can be performed with water, often at elevated temperatures, or catalyzed by substances like zinc chloride or iron(III) chloride. google.comgoogle.com The reaction proceeds via the release of hydrogen chloride gas. google.com This method is efficient for converting the -CCl3 group, which may have been used to direct an earlier nitration step. google.comdoubtnut.com

Oxidation of Other Functional Groups: Carboxylic acids can also be prepared from the oxidation of primary alcohols and aldehydes. geeksforgeeks.orglibretexts.orgjove.combritannica.com Furthermore, ketones can be oxidized to carboxylic acids under specific conditions. For example, acetophenone derivatives can be converted to benzoic acids using reagents like cerium(IV) ammonium nitrate (CAN) in acetic acid or through reaction with nitric acid in sulfuric acid. google.comresearchgate.net

| Precursor Functional Group | Typical Reagents | Reaction Type | Reference |

| Alkyl (-CH₃, -CH₂R) | KMnO₄, H₂CrO₄, HNO₃ | Oxidation | geeksforgeeks.orglibretexts.orgbritannica.combyjus.com |

| Trichloromethyl (-CCl₃) | H₂O, FeCl₃ (cat.) | Hydrolysis | google.comresearchgate.netwikipedia.org |

| Aldehyde (-CHO) | KMnO₄, CrO₃ | Oxidation | geeksforgeeks.orglibretexts.orgbritannica.com |

| Acetyl (-COCH₃) | HNO₃/H₂SO₄, CAN | Oxidation | google.comresearchgate.net |

Strategic Deployment of Continuous Flow Reactor Methodologies in Analogous Preparations

The synthesis of highly substituted aromatic compounds like this compound often involves hazardous reactions, such as nitration, which are highly exothermic. Traditional batch processing of these reactions poses significant safety risks, including challenges with heat management and the potential for runaway reactions. researchgate.neteuropa.eu Continuous flow reactor technologies offer a compelling solution to mitigate these risks and enhance process efficiency for analogous preparations.

Flow chemistry improves safety by using small reactor volumes, which provides superior heat and mass transfer capabilities compared to large batch reactors. europa.eu This precise control over reaction parameters is crucial for nitration, allowing for stable temperature maintenance and minimizing the formation of hazardous hotspots. europa.eu For the synthesis of analogous nitroaromatic compounds, continuous-flow microreaction processes have been developed that achieve high yields and excellent selectivity for mononitration, thereby reducing the formation of undesirable byproducts. researchgate.netrsc.org These systems can be successfully scaled up for industrial production, demonstrating consistent yield and selectivity from small-scale experiments to larger production capacities. researchgate.netrsc.org

Furthermore, subsequent transformations, such as the reduction of a nitro group to an amine, can also be advantageously performed in continuous flow systems. The hydrogenation of nitroaromatics in microreactors, for instance using a packed-bed reactor with a palladium catalyst, demonstrates high conversion rates and efficiency. mdpi.com This methodology provides a safer, more environmentally friendly, and practical approach compared to traditional batch hydrogenation, which often requires high pressures and involves risks like hydrogen leakage. mdpi.com The strategic deployment of continuous flow systems for analogous preparations thus offers significant advantages in safety, process control, scalability, and sustainability. researchgate.netrsc.orgmdpi.com

Directed Synthesis of Advanced Derivatives of this compound

Esterification and Amidation Transformations

The carboxylic acid moiety of this compound is a key functional group for derivatization through esterification and amidation reactions, yielding esters and amides that serve as intermediates in the synthesis of more complex molecules.

Esterification: The conversion of substituted benzoic acids to their corresponding esters is commonly achieved through Fischer esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of an alcohol (e.g., methanol, ethanol) with a strong acid catalyst like sulfuric acid (H₂SO₄). truman.edu For substituted nitrobenzoic acids, this method has proven effective. truman.edugoogle.com To overcome the equilibrium limitations of Fischer esterification, particularly in closed systems, methods such as the intermittent addition of the acid catalyst under microwave irradiation have been developed, leading to good yields of the desired ester. researchgate.net Benzoic acids with both electron-donating and electron-withdrawing groups can be effectively esterified under solvent-free conditions using solid acid catalysts, such as modified montmorillonite K10 clay.

Amidation: Amide derivatives are synthesized by reacting this compound, or its more reactive acyl chloride, with a primary or secondary amine. The synthesis of a series of 2-chloro-4-nitrobenzoylamino acid methyl esters has been successfully achieved using carbodiimide methods, which facilitate the coupling of the carboxylic acid with the amino group of the amino acid ester. nih.gov This approach is widely used in peptide synthesis and can be applied to generate a diverse range of amide derivatives.

Table 1: Examples of Esterification and Amidation of Analogous Substituted Benzoic Acids

| Reaction Type | Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.) | Microwave, sealed-vessel, 130°C, 15 min | Ethyl 4-fluoro-3-nitrobenzoate | Good | researchgate.net |

| Esterification | 3-Nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | Reflux, 1 hour | Methyl 3-nitrobenzoate | Not specified | truman.edu |

| Esterification | p-Nitrobenzoic acid | Glycerol, H₂SO₄ (cat.), Toluene | Reflux, Azeotropic distillation | Glycerol p-nitrobenzoate | High | google.com |

| Amidation | 2-Chloro-4-nitrobenzoic acid | Amino acid methyl esters, DCC (Carbodiimide) | Standard peptide coupling | 2-Chloro-4-nitrobenzoylamino acid methyl esters | Not specified | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) of Halogen and Nitro Moieties

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups (nitro and carboxylic acid) and two halogen leaving groups. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

The regioselectivity of the substitution is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate. Stabilization is most effective when the activating group is positioned ortho or para to the site of nucleophilic attack. libretexts.org In the case of this compound, the nitro group at C-3 is ortho to the chlorine at C-2 and para to the fluorine at C-4. The carboxylic acid at C-1 is ortho to the chlorine at C-2. Both halogens are therefore activated towards substitution.

Generally, in SNAr reactions of aryl halides, the C-F bond is more readily cleaved than the C-Cl bond due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic. However, the leaving group ability (F⁻ vs. Cl⁻) also plays a role. In some activated systems, both the halogen and the nitro group can act as leaving groups. For instance, in activated ortho-halonitrobenzenes, a dual SNAr reaction has been reported where a nucleophile first displaces the halogen, followed by an intramolecular cyclization that displaces the nitro group. rsc.org This demonstrates the potential for sequential substitutions on highly activated aromatic rings, allowing for the synthesis of complex heterocyclic structures.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are applicable to derivatives of this compound. nobelprize.org The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.org

For substrates containing multiple different halogen atoms, such as this compound, regioselectivity is a key consideration. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl >> F. thieme-connect.de Therefore, in a palladium-catalyzed Suzuki-Miyaura reaction, the C-Cl bond is expected to react preferentially over the much stronger and less reactive C-F bond. This allows for the selective functionalization at the C-2 position.

Site-selective Suzuki-Miyaura reactions have been demonstrated on various di- and polyhalogenated aromatic compounds. For example, the reaction of 1,4-dibromo-2-fluorobenzene with one equivalent of an arylboronic acid results in the selective formation of a biphenyl product where one bromine has been substituted. researchgate.net This principle can be extended to this compound derivatives, enabling the introduction of aryl or vinyl groups at the position of the chlorine atom while retaining the fluorine atom for potential subsequent transformations. The reaction tolerates a wide range of functional groups, making it a versatile method for elaborating the structure of this complex benzoic acid derivative. nobelprize.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Fluoro 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For 2-chloro-4-fluoro-3-nitrobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

Comprehensive ¹H NMR Spectral Analysis and Proton Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the two aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the chloro, fluoro, and nitro substituents will significantly deshield the aromatic protons, shifting their resonances downfield.

The aromatic region will likely display two distinct signals due to the two non-equivalent protons on the benzene (B151609) ring. The proton at position 5 (H-5) is expected to be a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at position 6 (H-6). Similarly, H-6 will also appear as a doublet of doublets, coupling with H-5 and showing a smaller coupling to the fluorine at position 4. The carboxylic acid proton is anticipated to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12-13 ppm, although its observation can be solvent-dependent due to proton exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | ~12.0 - 13.0 | Broad Singlet | N/A |

| Ar-H (H-5) | Downfield region | Doublet of Doublets | 3JH-H ≈ 8-10 Hz, 4JH-F ≈ 4-6 Hz |

| Ar-H (H-6) | Downfield region | Doublet of Doublets | 3JH-H ≈ 8-10 Hz, 5JH-F ≈ 1-3 Hz |

¹³C NMR Spectral Interpretation and Carbon Chemical Shift Mapping

The ¹³C NMR spectrum will reveal seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling (¹JC-F), which is a characteristic feature. The carbons adjacent to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²JC-F). The presence of the electron-withdrawing nitro and chloro groups will also influence the chemical shifts of the carbons to which they are attached (C-3 and C-2, respectively), generally shifting them downfield. The carboxylic carbon is expected at the most downfield position.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| -COOH | ~165 - 175 | No |

| C-1 | ~125 - 135 | Yes (small) |

| C-2 (-Cl) | ~130 - 140 | Yes (small) |

| C-3 (-NO2) | ~145 - 155 | Yes (2JC-F) |

| C-4 (-F) | ~150 - 160 | Yes (large 1JC-F) |

| C-5 | ~115 - 125 | Yes (2JC-F) |

| C-6 | ~120 - 130 | Yes (small) |

¹⁹F NMR Spectroscopy for Elucidating Fluorine Chemical Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal will be influenced by the electronic environment created by the adjacent nitro and chloro groups. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-5 and H-6).

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two aromatic protons (H-5 and H-6), confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal, aiding in the unambiguous assignment of the aromatic carbons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational modes.

Identification of Characteristic Vibrational Modes and Precise Functional Group Assignments

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of the carboxylic acid, nitro, chloro, and fluoro functional groups, as well as the vibrations of the benzene ring.

Key expected vibrational modes include:

Carboxylic Acid Group: A broad O-H stretching band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration will give rise to an intense band around 1700 cm⁻¹.

Nitro Group: Two characteristic stretching vibrations are expected: an asymmetric stretch (νas(NO₂)) appearing as a strong band around 1520-1560 cm⁻¹, and a symmetric stretch (νs(NO₂)) around 1345-1385 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl and C-F Bonds: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region, while the C-F stretch is expected at higher wavenumbers, around 1000-1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| -COOH | O-H stretch | 2500 - 3300 | Broad, Strong |

| -COOH | C=O stretch | ~1700 | Strong |

| -NO2 | Asymmetric stretch | 1520 - 1560 | Strong |

| -NO2 | Symmetric stretch | 1345 - 1385 | Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Strong |

| C-F | C-F stretch | 1000 - 1300 | Strong |

| C-Cl | C-Cl stretch | 600 - 800 | Medium to Strong |

Spectroscopic Investigation of Hydrogen Bonding Interactions in Various Phases

No specific studies detailing the investigation of hydrogen bonding interactions for this compound through spectroscopic methods (such as FT-IR or NMR) in various phases (solid, liquid, gas) were found in the public domain. While general principles suggest that the carboxylic acid group would lead to the formation of hydrogen-bonded dimers, particularly in the solid state, experimental data such as vibrational frequency shifts or proton chemical shift changes are not available for this specific molecule.

Mass Spectrometry Techniques

While the nominal and monoisotopic masses can be calculated based on the molecular formula, specific experimental data from High-Resolution Mass Spectrometry (HRMS) for this compound is not published in scientific literature. Such data would experimentally confirm the exact mass and, consequently, its elemental composition.

Table 1: Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClFNO₄ |

| Molecular Weight | 219.55 g/mol |

| Monoisotopic Mass | 218.97312 u |

Note: These values are calculated and have not been experimentally verified by published HRMS data.

There are no available Tandem Mass Spectrometry (MS/MS) studies for this compound. Analysis of fragmentation pathways, which is crucial for structural elucidation, has not been documented. For aromatic carboxylic acids, common fragmentation patterns often involve the loss of H₂O, CO, and CO₂. However, without experimental MS/MS data, a detailed fragmentation pathway for this specific substituted benzoic acid cannot be constructed.

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases reveals no deposited single-crystal X-ray diffraction data for this compound. Therefore, definitive information on its molecular geometry, bond lengths, bond angles, and crystal packing structure is not available.

No studies utilizing Powder X-ray Diffraction (PXRD) to investigate the solid-state properties of this compound, such as polymorphism or phase transitions, were found.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)

A comprehensive analysis of the crystal structure of this compound is essential to fully elucidate the intricate network of intermolecular interactions that govern its solid-state architecture. While specific crystallographic data for this exact compound is not publicly available, an understanding of its potential interactions can be inferred from the well-documented behavior of structurally related substituted benzoic acids. The molecular packing is anticipated to be a delicate balance of hydrogen bonding, halogen bonding, and π-π stacking interactions, dictated by the specific arrangement of the carboxylic acid, nitro, chloro, and fluoro substituents on the benzene ring.

Hydrogen Bonds: The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bonding facilitated by the carboxylic acid group. In the vast majority of substituted benzoic acids, the carboxylic moieties form centrosymmetric dimers through strong O—H···O hydrogen bonds. This characteristic R₂(²) graph set motif is a robust and highly predictable feature in the crystal engineering of benzoic acids. It is almost certain that molecules of this compound would associate into such dimers, which then act as the primary building blocks for the extended crystal lattice.

Halogen Bonds: The presence of both chlorine and fluorine atoms on the aromatic ring introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The chlorine atom at the C2 position, being larger and more polarizable than fluorine, is a more likely candidate to act as a halogen bond donor. The electropositive region on the chlorine atom, known as the σ-hole, could interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro or carboxylic acid groups. These C—Cl···O interactions, if present, would play a crucial role in linking the primary hydrogen-bonded dimers into more complex one-, two-, or three-dimensional networks. The directionality and strength of these bonds are highly dependent on the steric and electronic environment created by the neighboring fluoro and nitro groups.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluoro 3 Nitrobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intricacies of molecular systems. mdpi.com For 2-Chloro-4-fluoro-3-nitrobenzoic acid, these computational approaches offer a detailed perspective on its geometry, electronic landscape, and reactivity. DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to balance computational cost and accuracy in predicting the properties of substituted benzoic acids. nih.govresearchgate.net

The first step in the theoretical investigation of a molecule is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest potential energy. mdpi.com For this compound, a key structural feature is the orientation of the carboxylic acid group (-COOH) relative to the aromatic ring. This rotation gives rise to different conformers, primarily a cis and a trans form, defined by the dihedral angle of the O=C-O-H bond.

Computational studies on similar ortho-substituted benzoic acids have shown that the cis conformer, where the hydroxyl proton is oriented towards the ortho substituent (in this case, the chlorine atom), is often the most stable due to the potential for intramolecular hydrogen bonding or favorable steric interactions. researchgate.net The potential energy surface of the molecule is explored to identify all stable conformers and the transition states that connect them, providing a comprehensive conformational landscape. mdpi.comresearchgate.net This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP) Data is illustrative and based on computational studies of analogous substituted benzoic acids.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | C=O (carboxyl) | 1.21 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-C-F | 119.0° |

| Bond Angle | C-C-N | 120.5° |

| Dihedral Angle | O=C-O-H (cis) | ~0° |

Understanding the distribution of electrons within the this compound molecule is key to predicting its chemical behavior. Quantum chemical methods can map the electron density and calculate the partial atomic charges on each atom. Analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed for this purpose. nih.govkarazin.ua

The presence of highly electronegative atoms (Cl, F, O, N) results in a non-uniform charge distribution. The chlorine, fluorine, and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them, the nitrogen atom, and the acidic hydrogen will exhibit partial positive charges. The nitro (-NO₂) group, being a powerful electron-withdrawing group, significantly influences the electron density of the entire aromatic ring, pulling density away from the benzene (B151609) core. This electronic effect is critical in determining the molecule's acidity and its susceptibility to nucleophilic or electrophilic attack.

Table 2: Predicted Mulliken Atomic Charges for this compound Values are hypothetical, representing expected charge distribution based on similar compounds.

| Atom | Predicted Charge (a.u.) |

| Cl | -0.15 |

| F | -0.25 |

| O (nitro) | -0.40 |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.60 |

| N (nitro) | +0.80 |

| H (hydroxyl) | +0.45 |

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

Table 3: Predicted Frontier Molecular Orbital Energies and Related Parameters Data is illustrative, derived from DFT calculations on analogous aromatic compounds.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential (I ≈ -EHOMO) | 7.50 |

| Electron Affinity (A ≈ -ELUMO) | 3.20 |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack.

For this compound, the MESP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carboxyl and nitro groups, as well as the fluorine atom. These are the sites where an electrophile (a species seeking electrons) would preferentially interact. Conversely, regions of positive potential (colored blue) would be located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation or interaction with a nucleophile.

Computational Prediction of Spectroscopic Properties

Computational methods are also highly effective at predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data or serve as a predictive tool.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The chemical shifts (δ) of nuclei like ¹H and ¹³C are highly sensitive to their local electronic environment. Quantum chemical calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict these chemical shifts. researchgate.netprensipjournals.commdpi.com

The theoretical chemical shifts for this compound are calculated relative to a standard reference, typically Tetramethylsilane (TMS). The predicted spectrum provides valuable information on the electronic effects of the chloro, fluoro, and nitro substituents on the different hydrogen and carbon atoms in the molecule. For instance, carbons directly attached to electronegative groups (Cl, F, N, O) are expected to show larger chemical shifts (downfield). These theoretical predictions can be a powerful aid in assigning peaks in an experimental NMR spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are illustrative and referenced against TMS, based on calculations and known substituent effects.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹³C | C-COOH | 165.5 |

| ¹³C | C-Cl | 132.0 |

| ¹³C | C-NO₂ | 149.0 |

| ¹³C | C-F | 162.0 (d, JC-F ≈ 250 Hz) |

| ¹³C | C-H (Pos. 5) | 128.0 |

| ¹³C | C-H (Pos. 6) | 118.0 |

| ¹H | H (Pos. 5) | 8.15 |

| ¹H | H (Pos. 6) | 7.60 |

| ¹H | H (COOH) | 13.5 |

Simulation of Vibrational Spectra (IR and Raman) for Comparative Analysis

There are no specific published studies that present simulated Infrared (IR) and Raman spectra for this compound. Theoretical vibrational analysis, typically performed using quantum chemical calculations like DFT, provides valuable insights into the molecular structure and bonding by assigning calculated vibrational frequencies to experimentally observed spectral bands. Such a comparative analysis for this compound has not been reported.

Prediction of UV-Visible Absorption Spectra

No theoretical predictions of the UV-Visible absorption spectra for this compound have been found in the scientific literature. This type of study, usually conducted with TD-DFT calculations, helps in understanding the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations

Detailed molecular dynamics simulations for this compound are not described in the available research.

Investigation of Solvent Effects and Solvation Dynamics

There is no literature available that investigates the solvent effects and solvation dynamics of this compound through MD simulations. These simulations would provide information on how different solvents interact with the molecule and influence its behavior and properties.

Modeling of Self-Association Behavior in Solution States

No computational studies modeling the self-association behavior, such as dimer formation, of this compound in solution have been published. While related molecules like 2-chloro-4-nitrobenzoic acid have been studied for such phenomena, this specific compound has not.

Simulation of Interactions with Chemical Environments

There is a lack of published research simulating the interactions of this compound with other molecules or surfaces in specific chemical environments.

Advanced Electronic Properties: Dipole Moments and Non-Linear Optical (NLO) Response

Specific computational data on the dipole moment and the non-linear optical (NLO) response for this compound are not available. The calculation of properties such as polarizability and hyperpolarizability is crucial for assessing a molecule's potential in NLO applications, but such theoretical evaluations for this compound have not been reported.

Applications of 2 Chloro 4 Fluoro 3 Nitrobenzoic Acid As a Versatile Chemical Building Block

Strategic Role in Heterocyclic Synthesis and Complex Scaffold Construction

The distinct reactivity of each functional group on the 2-chloro-4-fluoro-3-nitrobenzoic acid ring allows for its strategic use in the construction of complex molecular architectures, including various heterocyclic and diverse aromatic systems.

The carboxylic acid group is a versatile functional handle for the synthesis of a variety of heterocyclic systems. Standard transformations of the carboxylic acid moiety can lead to the formation of heterocycles such as oxadiazoles, thiazoles, and benzoxazinones. For instance, the carboxylic acid can be converted into an acyl chloride, which is a highly reactive intermediate for forming amides. This amide can then undergo further intramolecular cyclization reactions to form nitrogen-containing heterocycles.

While specific examples for this compound are not extensively detailed in the available literature, the general reactivity of the carboxylic acid group is well-established in organic chemistry. For example, related compounds like 2-chloro-4-nitrobenzoic acid have been used to synthesize amino acid and dipeptide derivatives, showcasing the utility of the carboxyl group in forming peptide bonds, which are fundamental to many biological molecules and peptidomimetics. nih.gov

Table 1: Potential Heterocyclic Systems via Carboxylic Acid Derivatization

| Carboxylic Acid Derivative | Reagent/Condition | Potential Heterocycle |

| Acyl Halide | Hydrazine | 1,3,4-Oxadiazole |

| Amide | Dehydrating Agent | Oxazole |

| Ester | Hydrazine | Pyrazolidinone |

| Thioamide | α-Haloketone | Thiazole |

The chlorine and fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. kinsotech.com This allows for the displacement of the halogens by a variety of nucleophiles, such as amines, alcohols, and thiols, thereby enabling the incorporation of the benzoic acid moiety into larger, more complex aromatic frameworks. nih.gov

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. doubtnut.com The presence of an electron-withdrawing group, particularly in the ortho or para position to the leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex), thus facilitating the reaction. nih.gov In the case of this compound, the nitro group is ortho to the chlorine and meta to the fluorine, which would preferentially activate the chlorine atom for substitution. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine because of its higher electronegativity, which makes the attached carbon more electrophilic. doubtnut.com

The nitro group itself can also be a site of reaction. It can be reduced to an amino group, which is a versatile functional group for further derivatization. This reduction opens up pathways to the synthesis of fused heterocyclic systems, such as quinazolines and benzodiazepines, by subsequent reactions of the resulting aniline (B41778) derivative. For example, the isomer 4-chloro-2-fluoro-5-nitrobenzoic acid has been used in the solid-phase synthesis of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones through a sequence involving chlorine substitution, nitro group reduction, and cyclization. nih.gov

Precursor Development in Advanced Organic Synthesis and Functional Materials Research

The multifunctionality of this compound makes it a valuable starting material for the development of new synthetic methods and for derivatization into specialized intermediates for various research applications.

New synthetic methodologies often rely on the availability of versatile building blocks that can be selectively functionalized. While specific methodologies originating from this compound are not widely reported, its isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid, serves as a key example of how such compounds drive methodological innovation. For instance, various patents describe novel and efficient synthetic routes to produce high-purity 2-chloro-4-fluoro-5-nitrobenzoic acid, which is a critical intermediate for the herbicide saflufenacil. wipo.intgoogle.com These methods often focus on improving yield, reducing the formation of unwanted isomers (like the 3-nitro isomer), and developing more environmentally friendly reaction conditions. google.com

One patented method involves the nitration of 2-chloro-4-fluorobenzoic acid, which produces a mixture of the 5-nitro and 3-nitro isomers. wipo.int Another approach starts from 2-chloro-4-fluorotoluene (B151448), which undergoes photochlorination, nitration, and subsequent hydrolysis and oxidation to yield the desired product. google.com These developments highlight the industrial importance of this class of compounds and the ongoing research into optimizing their synthesis.

Substituted nitrobenzoic acids are crucial intermediates in the synthesis of a wide range of commercial products, including pharmaceuticals and agrochemicals. guidechem.comgoogle.com The derivatization of these molecules allows for the fine-tuning of their biological activity and physical properties.

A prominent example from this class of compounds is the use of 2-chloro-4-fluoro-5-nitrobenzoic acid as a key precursor for the synthesis of saflufenacil, a pyrimidinedione herbicide. kinsotech.comgoogle.com The synthesis involves the reaction of the benzoic acid intermediate with other complex molecules to build the final herbicide structure.

In the pharmaceutical sector, related nitrobenzoic acid derivatives are used to synthesize a variety of active pharmaceutical ingredients (APIs). For example, 4-chloro-3-nitrobenzoic acid is a key raw material for the synthesis of the BRAF inhibitor dabrafenib, which is used in cancer therapy. google.com Similarly, other substituted benzoic acids are precursors for anti-infective agents like ciprofloxacin. google.com The presence of the various functional groups on this compound makes it a promising candidate for the synthesis of novel compounds with potential biological activity.

Table 2: Examples of Agrochemical and Pharmaceutical Intermediates from Related Chloro-Fluoro-Nitrobenzoic Acids

| Precursor Compound | Application Area | Final Product Example |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Agrochemical | Saflufenacil (Herbicide) kinsotech.comgoogle.com |

| 4-Chloro-3-nitrobenzoic acid | Pharmaceutical | Dabrafenib (Anti-cancer) google.com |

| 2,4-Dichloro-5-fluorobenzoic acid derivatives | Pharmaceutical | Quinolone antibiotics (e.g., Ciprofloxacin) google.com |

| 2-Chloro-4-nitrobenzoic acid | Pharmaceutical | Rivanol (Antiseptic) google.com |

Future Research Directions and Open Questions for 2 Chloro 4 Fluoro 3 Nitrobenzoic Acid

Exploration of Novel and Environmentally Benign Synthetic Routes

Promising alternative strategies that warrant further exploration include:

Catalytic Nitration: Investigating the use of solid acid catalysts or other novel catalytic systems could offer higher regioselectivity, reducing the formation of unwanted isomers and simplifying downstream processing.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters such as temperature and mixing, potentially improving yield and safety while minimizing waste.

Alternative Starting Materials: A patented method utilizes 2-chloro-4-fluorotoluene (B151448) as a starting material, proceeding through photochlorination, nitration, hydrolysis, and oxidation. google.com This multi-step approach claims a total yield exceeding 80% under milder conditions, suggesting that exploring different precursors could lead to more efficient and economical processes. google.com Another novel route starts with 2-chloro-4-fluorobenzotrichloride (B1592118), which is nitrated and subsequently hydrolyzed. google.compatsnap.com

A comparative overview of existing and potential synthetic approaches is presented below.

| Synthetic Route | Starting Material | Key Reagents/Steps | Reported Yield | Advantages/Future Research Focus |

| Conventional Nitration | 2-Chloro-4-fluorobenzoic acid | HNO₃/H₂SO₄ | ~70% (3-nitro isomer) | Well-established; research needed to improve isomer selectivity. |

| Multi-step from Toluene (B28343) | 2-chloro-4-fluorotoluene | Photochlorination, Nitration, Hydrolysis, Oxidation | >80% (total) google.com | High overall yield, milder conditions; optimization of each step. |

| Nitration of Trichlorotoluene | 2-chloro-4-fluorobenzotrichloride | Nitration, Hydrolysis | High Purity google.compatsnap.com | Access to a novel intermediate; exploration of hydrolysis conditions. |

Comprehensive Mechanistic Studies of its Reactivity and Selectivity

The reactivity of the substituted benzene (B151609) ring in 2-Chloro-4-fluoro-3-nitrobenzoic acid is governed by the complex interplay of the electronic effects of its four different substituents. The chloro, fluoro, and nitro groups are electron-withdrawing, while the carboxylic acid group is deactivating and meta-directing. A deeper mechanistic understanding of how these groups influence the regioselectivity of further chemical transformations is a key area for future research.

Key questions to be addressed include:

Substitution Reactions: While it is known that the nitro, chloro, and fluoro groups can be substituted under appropriate conditions, detailed kinetic and mechanistic studies are lacking. Research into the conditions that favor the selective substitution of one halogen over the other would be highly valuable for synthetic applications.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common transformation. Investigating the selectivity of this reduction in the presence of other reducible functional groups and understanding the influence of the chloro and fluoro substituents on the reaction rate and mechanism are important research avenues.

Computational Modeling: Advanced computational studies, such as Density Functional Theory (DFT), could be employed to model the electron distribution on the aromatic ring, predict the most likely sites for electrophilic and nucleophilic attack, and elucidate transition states for various reactions. This would provide a theoretical framework to guide the rational design of new synthetic transformations.

Advanced Materials Science Applications and Tailored Derivatization

Currently, this compound is primarily utilized as a building block for agrochemicals and pharmaceuticals. google.com However, its multifunctional structure presents significant, yet largely unexplored, potential for applications in materials science. The presence of four distinct functional groups (carboxylic acid, nitro, chloro, fluoro) allows for a wide range of tailored derivatizations.

Future research in this domain could focus on:

Polymer Synthesis: The compound could serve as a monomer for the synthesis of high-performance polymers. The carboxylic acid group can be used for polyester (B1180765) or polyamide formation, while the other functional groups could be used to tune properties such as thermal stability, flame retardancy, and optical characteristics.

Functional Dyes and Pigments: Similar fluorinated and nitrated aromatic compounds are precursors to benzimidazoles used in fluorescent dyes. ossila.com Derivatization of this compound could lead to the development of novel colorants with specialized properties for use in electronics, textiles, or security inks.

Organic Electronics: The electron-withdrawing nature of the substituents makes this molecule an interesting candidate for creating n-type organic semiconductor materials. bldpharm.com Tailored derivatization could lead to materials suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Deeper Understanding of Environmental Interactions and Pathways in Complex Systems

The environmental fate and ecotoxicological profile of this compound are not well-documented in publicly available literature. Given its use as an intermediate for agrochemicals, understanding its behavior in the environment is crucial. The presence of a halogenated and nitrated aromatic ring suggests potential for persistence.

Key open questions for environmental research include:

Biodegradability: Studies are needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water, under both aerobic and anaerobic conditions. Identifying microbial strains or enzymatic pathways capable of its degradation would be essential.

Mobility and Transport: While a similar compound, 4-Chloro-3-nitrobenzoic acid, is considered not likely to be mobile in the environment due to low water solubility, specific studies on this compound are required to confirm its mobility in soil and its potential to leach into groundwater. fishersci.com

Transformation Products: Research should focus on identifying potential transformation or degradation products that may form in the environment. For example, the nitro group could be reduced to an amino group, leading to the formation of new compounds with different toxicological and mobility profiles.

Ecotoxicity: Comprehensive toxicological studies on various organisms, including aquatic life (e.g., algae, daphnia, fish) and soil organisms (e.g., earthworms, microorganisms), are necessary to assess the potential environmental risks associated with its release.

Q & A

What are the standard synthetic routes for preparing 2-chloro-4-fluoro-3-nitrobenzoic acid, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The compound is synthesized via nitration of halogenated benzoic acid precursors. A validated method involves refluxing 3-chloro-4-fluoro-benzoic acid with nitric acid in concentrated sulfuric acid. Alternatively, thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF can activate the carboxylic acid group before nitration . Optimization includes:

- Temperature control: Maintain reflux (40–60°C) to prevent side reactions.

- Stoichiometry: Use 1.2–1.5 equivalents of nitrating agent for complete conversion.

- Catalyst: DMF (0.1–0.5% v/v) accelerates activation .

What purification techniques are recommended for isolating this compound with high purity?

Level: Basic

Methodological Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (7:3 to 1:1 gradient) to separate nitro and halogenated byproducts.

- Recrystallization: Dissolve in hot ethanol and slowly add water to achieve >95% purity, as validated for structurally similar chloro-nitrobenzoic acids .

- Verification: Confirm purity via HPLC (≥99% using C18 columns with acetonitrile/water mobile phase) .

How should researchers handle and store this compound to ensure stability?

Level: Basic

Methodological Answer:

- Storage: Keep in amber glass vials under argon at –20°C to prevent hydrolysis of nitro and carboxylic acid groups.

- Safety: Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Neutralize waste with 10% sodium bicarbonate before disposal via certified facilities .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Level: Advanced

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR: Aromatic protons appear as doublets (J ≈ 8–10 Hz) due to coupling with fluorine. Carboxylic proton (δ ~12–13 ppm) is absent in deuterated DMSO due to exchange .

- IR Spectroscopy: Confirm nitro (1520 cm⁻¹, asymmetric stretch) and carboxylic acid (1700 cm⁻¹, C=O) groups.

- HRMS: Match experimental m/z with theoretical [M–H]⁻ (184.03) ± 2 ppm .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Level: Advanced

Methodological Answer:

- Cross-validation: Compare data from NIST WebBook, peer-reviewed syntheses, and in-house measurements.

- Standardized Protocols: Use differential scanning calorimetry (DSC) for melting points (heating rate: 10°C/min) and ensure sample dryness .

- Documentation: Report solvent, heating method, and instrument calibration to aid reproducibility.

What reaction mechanisms underpin the nitration and halogenation steps in synthesizing this compound?

Level: Advanced

Methodological Answer:

- Nitration: Electrophilic aromatic substitution (EAS) directed by the electron-withdrawing carboxylic acid group. The nitro group occupies the meta position relative to COOH.

- Halogenation: Fluorine introduction via Balz-Schiemann or halogen exchange (e.g., using KF in DMF). Chlorine may be introduced via radical pathways using Cl₂/FeCl₃ .

- Computational Modeling: Density functional theory (DFT) predicts regioselectivity and transition states for optimization .

How is this compound utilized in medicinal chemistry research?

Level: Advanced

Methodological Answer:

- Drug Intermediate: Couple with amines (e.g., EDCI/HOBt) to form amide derivatives for kinase inhibitors.

- SAR Studies: Modify the nitro group to amine via reduction (Pd/C, H₂) for antibacterial or antifungal activity screening .

What strategies mitigate side reactions during functionalization of this compound?

Level: Advanced

Methodological Answer:

- Protection: Convert COOH to methyl ester (CH₂N₂) before sensitive reactions (e.g., Grignard additions).

- Selective Reduction: Use SnCl₂/HCl for nitro→amine conversion without dehalogenation.

- Monitoring: Track intermediates via LC-MS to adjust reaction time and temperature dynamically .

Tables for Key Data

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nitration with HNO₃/H₂SO₄ | Reflux, 3h | 65–75 | 90 | |

| Thionyl Chloride Activation | DCM, DMF, 40°C, 3h | 80–85 | 95 |

Table 2: Spectral Data from NIST

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.21 (d, J=8.5 Hz, 1H) | |

| IR | 1700 cm⁻¹ (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.